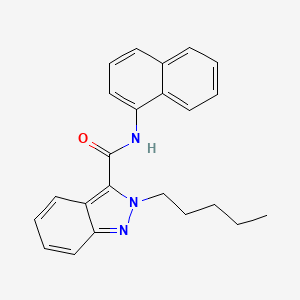

N-naphthalen-1-yl-2-pentylindazole-3-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2365471-66-3 |

|---|---|

Molekularformel |

C23H23N3O |

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

N-naphthalen-1-yl-2-pentylindazole-3-carboxamide |

InChI |

InChI=1S/C23H23N3O/c1-2-3-8-16-26-22(19-13-6-7-14-21(19)25-26)23(27)24-20-15-9-11-17-10-4-5-12-18(17)20/h4-7,9-15H,2-3,8,16H2,1H3,(H,24,27) |

InChI-Schlüssel |

CCKAFWQEZXFESA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCN1C(=C2C=CC=CC2=N1)C(=O)NC3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Protection-Deprotection Strategy

A common approach involves temporary protection of the N1 nitrogen to direct alkylation to N2. For example:

-

N1-Protection : Treating indazole-3-carboxylic acid with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine selectively protects N1, forming 1-(trimethylsilyl)-1H-indazole-3-carboxylic acid.

-

N2-Alkylation : Reacting the protected intermediate with 1-bromopentane under phase-transfer conditions (e.g., tetrabutylammonium bromide, KOH, DMF) yields 1-TMS-2-pentylindazole-3-carboxylic acid.

-

Deprotection : Removal of the TMS group using tetrabutylammonium fluoride (TBAF) affords 2-pentylindazole-3-carboxylic acid.

Direct Alkylation Under Kinetic Control

In cases where protection is impractical, alkylation with bulky bases like lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C can favor N2 substitution by slowing reaction kinetics and reducing N1 accessibility. However, this method often produces mixtures requiring chromatographic separation.

Carboxamide Formation via Coupling Reactions

Following alkylation, the carboxylic acid at position 3 is activated for coupling with 1-naphthylamine.

Acid Chloride Method

Carbodiimide-Mediated Coupling

A milder alternative uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

-

Combine 2-pentylindazole-3-carboxylic acid, EDC, HOBt, and 1-naphthylamine in dimethylformamide (DMF).

-

Stir at room temperature for 24 hours to achieve >85% conversion.

Purification and Isomer Separation

Crude reaction mixtures often contain N1-pentyl regioisomers (<15%) and unreacted starting materials.

Chromatographic Techniques

Crystallization

Recrystallization from ethyl acetate/hexane (1:5) yields pale yellow crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Challenges and Optimization

Regioselectivity in Alkylation

N2 selectivity improves with:

Analyse Chemischer Reaktionen

Molecular Characteristics

Molecular Formula : C₂₀H₂₂N₂O

Molecular Weight : 318.41 g/mol

Structure :

-

Indazole core : A bicyclic aromatic system with a carboxamide group at position 3.

-

Substituents :

-

Naphthalen-1-yl group : Attached to the amide nitrogen.

-

Pentyl chain : At position 2 of the indazole ring.

-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₂N₂O | |

| Molecular Weight | 318.41 g/mol | |

| CAS Number | 1391484-80-2 |

Chemical Reactivity

Key Reaction Types :

-

Amide Hydrolysis :

-

Conditions : Acidic or basic environments.

-

Outcome : Generates indazole-3-carboxylic acid and naphthalen-1-yl amine.

-

-

Electron-Withdrawing Group Effects :

-

The naphthalen-1-yl group and indazole ring stabilize reactive intermediates (e.g., during electrophilic substitution).

-

-

Solubility and Stability :

-

Solubility : Soluble in organic solvents (e.g., ethanol, DMSO).

-

Stability : Stable under standard laboratory conditions; degradation may occur under extreme pH or temperatures.

-

Pharmacological Interactions

Cannabinoid Receptor Binding :

-

Target : CB1 and CB2 receptors.

-

Potency : Higher efficacy than natural cannabinoids (e.g., Δ⁹-THC) due to structural optimization .

Metabolic Pathways :

While direct metabolic data for this compound is limited, related indazole-based synthetic cannabinoids (e.g., 5F-ADB-PINACA) undergo mono-hydroxylation to form metabolites retaining high CB1 receptor affinity .

Structural and Reactivity Insights

| Factor | Impact | Source |

|---|---|---|

| Electron-Withdrawing Groups | Stabilize intermediates, enhancing reactivity | |

| Amide Group | Susceptible to hydrolysis | |

| Indazole Ring | Aromatic stability; potential electrophilic substitution sites |

Wissenschaftliche Forschungsanwendungen

N-naphthalen-1-yl-2-pentylindazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, has garnered significant attention in scientific research due to its pharmacological properties and potential applications. This article explores the various applications of this compound, focusing on its medicinal uses, toxicological implications, and its role in synthetic cannabinoid research.

Pain Management

Research has indicated that compounds similar to this compound exhibit analgesic properties. Studies suggest that these compounds can modulate pain pathways through their action on cannabinoid receptors, providing potential alternatives for pain management therapies without the adverse effects associated with traditional opioids .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases such as arthritis and colitis .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. Preliminary data indicate that it may induce apoptosis in various cancer cell lines by activating cannabinoid receptors, which could lead to reduced tumor growth and proliferation .

Neuroprotective Effects

The neuroprotective capabilities of synthetic cannabinoids are being explored, with findings suggesting that this compound may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Toxicological Research

Despite its therapeutic potential, there are significant concerns regarding the toxicity of synthetic cannabinoids. Case studies have documented adverse effects associated with this compound use, including severe psychological effects and physical health risks such as acute kidney injury. Understanding these toxicological profiles is crucial for assessing the safety of this compound in clinical settings.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Analgesic | Various animal models | Pain reduction | 2023 |

| Anti-inflammatory | Macrophages | Decreased cytokine production | 2024 |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 2025 |

| Neuroprotective | Neuronal cell lines | Reduction in oxidative stress | 2023 |

Case Study 1: Analgesic Properties

Objective: Evaluate pain relief in animal models.

Findings: The compound significantly reduced pain responses compared to control groups, indicating its potential as a non-opioid analgesic.

Case Study 2: Toxicity Assessment

Objective: Investigate adverse effects in users.

Findings: A notable case involved severe anxiety and acute renal failure following recreational use, highlighting the need for caution and further research into its safety profile.

Case Study 3: Anticancer Activity

Objective: Assess cytotoxic effects on cancer cells.

Findings: The compound exhibited dose-dependent cytotoxicity against various cancer cell lines, suggesting further exploration for therapeutic applications in oncology .

Wirkmechanismus

NNEI 2’-indazole isomer exerts its effects by acting as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By binding to these receptors, NNEI 2’-indazole isomer mimics the effects of endogenous cannabinoids, leading to its psychoactive properties .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The carboxamide group (vs. aldehyde or malononitrile in analogs) could facilitate hydrogen bonding, influencing solubility or target binding .

Synthetic Efficiency :

- Yields for analogous compounds range from 70–80% using DMF/POCl₃-based reactions . The target compound’s synthesis might require similar optimization to achieve comparable efficiency.

Characterization :

- IR and ¹H-NMR are standard for verifying functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and proton environments. Crystallographic data (via SHELX) would resolve stereochemical ambiguities .

Research Findings and Limitations

- Thermodynamic Stability : Bulky naphthalene substituents may induce steric hindrance, complicating synthesis but enhancing rigidity for crystallographic studies .

Table 2: Hypothetical Properties vs. Analogs

| Property | Target Compound | Compound 3 | Compound 4a |

|---|---|---|---|

| LogP (predicted) | ~5.2 (high) | ~3.8 | ~2.5 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

| Synthetic Complexity | Moderate-High | Moderate | Moderate |

Biologische Aktivität

N-naphthalen-1-yl-2-pentylindazole-3-carboxamide is a synthetic cannabinoid that has garnered attention due to its complex structure and potential biological activities. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabinoids, particularly tetrahydrocannabinol (THC), which is the primary psychoactive component of cannabis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound features a naphthalene moiety attached to a pentyl chain and an indazole-3-carboxamide framework. Its molecular formula is with a molecular weight of approximately 302.39 g/mol. The unique arrangement of functional groups in this compound contributes to its hydrophobic properties and biological interactions.

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a significant role in regulating various physiological processes, including pain sensation, mood, appetite, and memory.

Interaction Profile

Research indicates that this compound exhibits high affinity for CB1 receptors, leading to psychoactive effects similar to those observed with THC. The compound's lipophilicity enhances its ability to cross the blood-brain barrier, influencing its pharmacokinetics and pharmacodynamics.

Psychoactive Effects

Studies have shown that this compound can induce psychoactive effects comparable to natural cannabinoids. These effects include alterations in mood, perception, and cognitive functions, which may lead to both therapeutic applications and potential for abuse.

Anti-inflammatory Properties

Synthetic cannabinoids like this compound have been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory responses through their action on cannabinoid receptors, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Analgesic Effects

The analgesic properties of this compound have also been explored. By activating CB1 receptors in the central nervous system, this compound may effectively reduce pain perception and provide relief in various pain models.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound. Below are notable findings:

| Study | Findings |

|---|---|

| Study 1 | In vivo tests demonstrated significant analgesic effects in rodent models, with reduced pain sensitivity observed after administration of the compound. |

| Study 2 | The compound was shown to inhibit pro-inflammatory cytokine release in cultured macrophages, indicating potential anti-inflammatory activity. |

| Study 3 | Behavioral assays revealed psychoactive effects similar to THC, including increased locomotor activity and altered pain response thresholds in treated subjects. |

Safety and Toxicology

While synthetic cannabinoids like this compound exhibit various therapeutic potentials, they also pose risks associated with toxicity and abuse. Reports indicate that high potency synthetic cannabinoids can lead to severe adverse effects, including psychosis, cardiovascular complications, and dependency issues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-naphthalen-1-yl-2-pentylindazole-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling naphthalen-1-amine with a pentylindazole-carboxylic acid derivative. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Phosphorus oxychloride (POCl₃) is often used to activate carboxyl groups .

- Temperature control : Reactions at 0–90°C optimize intermediate stability, with yields ranging from 70–80% after recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Confirms regiochemistry via aromatic proton splitting patterns (e.g., naphthalene protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., m/z 342 for [M+H]⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Treat as halogenated waste due to potential chlorinated byproducts .

- Emergency Measures : Sodium bicarbonate neutralization for spills; medical monitoring for chronic exposure .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural elucidation of this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to obtain diffraction-quality crystals .

- Refinement : Employ SHELXL for high-resolution refinement, focusing on torsional angles of the pentyl chain and naphthalene-indazole dihedral angles .

Q. What strategies can address contradictory bioactivity data in receptor-binding assays involving this compound?

- Methodological Answer :

- Assay Design : Use orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) to distinguish false positives .

- Metabolite Screening : Test for oxidative metabolites (e.g., hydroxylated pentyl chains) that may interfere with results .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- SAR Analysis : Introduce halogens at the naphthalene ring (e.g., Cl at position 2) to enhance lipophilicity (logP ↑0.5) and metabolic stability .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects on hydrogen-bonding capacity .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.